molecular formula C14H12ClN5O B2993655 1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1798622-60-2

1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No. B2993655
CAS RN: 1798622-60-2
M. Wt: 301.73
InChI Key: UIROLLVRCCNSCU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is also known as CPMPU and is a potent allosteric modulator of the P2X7 receptor.

Scientific Research Applications

Multitargeted Receptor Tyrosine Kinase Inhibitors

The compound under discussion is structurally related to 7-aminopyrazolo[1,5-a]pyrimidine urea derivatives, which have been identified as potent multitargeted receptor tyrosine kinase inhibitors. These inhibitors have shown significant activity against vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, making them relevant for cancer research. One specific compound demonstrated both high enzymatic and cellular inhibition of kinase insert domain-containing receptor tyrosine kinase (KDR), along with a favorable pharmacokinetic profile and efficacy in murine models (Frey et al., 2008).

Anticancer and Antimicrobial Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities. For example, a specific compound with a related structure demonstrated moderate anticancer activity. Its crystal structure has been analyzed, providing insights into its potential interaction mechanisms with biological targets (Lu Jiu-fu et al., 2015). Another study utilized a related compound as a building block for synthesizing various derivatives that exhibited potent antimicrobial properties (El-ziaty et al., 2018).

Supramolecular Chemistry

The ureidopyrimidinone functionality, similar to the compound , has been explored for its strong dimerization capabilities via quadruple hydrogen bonding. This property is significant for the development of supramolecular assemblies, highlighting the potential of pyrimidinone derivatives in materials science and nanoengineering (Beijer et al., 1998).

Phosphodiesterase Inhibition

Research into 3-aminopyrazolo[3,4-d]pyrimidinones has led to the identification of potent and selective inhibitors of phosphodiesterase 1 (PDE1). These compounds, including ITI-214, have been considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, showcasing the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in neuropsychiatric and neurodegenerative diseases (Li et al., 2016).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O/c1-9-6-13-16-7-10(8-20(13)19-9)17-14(21)18-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIROLLVRCCNSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

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